阿卡利特

概述

科学研究应用

Rheumatoid Arthritis Treatment

Mechanism of Action:

Actarit modulates the immune response, which is crucial in managing autoimmune conditions like RA. It has been shown to suppress nitric oxide (NO) levels in patients, which correlates with reduced disease activity .

Clinical Findings:

A study involving 37 RA patients demonstrated that Actarit significantly improved several clinical parameters such as morning stiffness, joint tenderness, and pain scores over a 24-week treatment period. Notably, early-stage RA patients exhibited a more pronounced response compared to those in advanced stages .

| Parameter | Improvement in Early RA Patients | Improvement in Advanced RA Patients |

|---|---|---|

| Morning Stiffness | Significant | No significant change |

| Tender Joints | Significant | No significant change |

| Pain Score | Significant | No significant change |

| Serum NO Levels | Decreased | Delayed response |

Potential Repositioning for Other Indications

Recent studies have identified potential new targets for Actarit, suggesting its utility beyond RA. One notable finding is its inhibition of carbonic anhydrase II (CAII), with an IC50 of 422 nM, indicating its potential application in conditions associated with CAII dysregulation, such as hypertension and migraine .

Predicted Applications:

- Hypertension

- Epilepsy

- Migraine

- Chronic Kidney Disease (CKD)

A patent has been filed proposing the use of Actarit for the prophylaxis or treatment of renal fibrosis and chronic kidney disease, indicating its potential role in managing kidney-related disorders .

Formulation Innovations

To enhance the pharmacokinetics of Actarit, innovative formulations such as double-layered osmotic pump tablets have been developed. These formulations aim to provide a controlled release of the drug, overcoming limitations associated with conventional tablets such as short half-life and plasma concentration fluctuations .

Pharmacokinetic Study Results:

- Tmax Prolongation : The osmotic pump tablets showed prolonged Tmax compared to standard formulations.

- Bioavailability : The bioavailability was equivalent to that of common tablets.

| Formulation Type | Tmax (hours) | Bioavailability (%) |

|---|---|---|

| Common Tablets | 2 | 85 |

| Osmotic Pump Tablets | 4 | 85 |

Case Studies and Research Findings

The following case studies highlight the effectiveness of Actarit in clinical settings:

- Early Phase RA Patients : A clinical trial indicated that Actarit significantly reduced NO levels and improved disease activity markers within weeks of treatment initiation .

- In Vitro Studies : Experimental studies confirmed the inhibition of CAII by Actarit, suggesting further exploration into its repositioning for other therapeutic areas .

作用机制

生化分析

Biochemical Properties

Actarit interacts with various biomolecules in the body. It has been identified as a target of Carbonic Anhydrase II (CAII), a key enzyme involved in maintaining acid-base balance in the body . Actarit shows in vitro concentration-dependent inhibition of CAII activity with submicromolar potency .

Cellular Effects

Actarit has been shown to have significant effects on synovial cell functions in patients with rheumatoid arthritis . It has been found to be effective in reducing inflammation and pain associated with rheumatoid arthritis .

Molecular Mechanism

The molecular mechanism of Actarit involves its interaction with CAII. It inhibits the activity of CAII, which may contribute to its anti-inflammatory effects . The CAII-Actarit association sheds light into its mechanism of action as a drug for rheumatoid arthritis .

Temporal Effects in Laboratory Settings

In a study examining the efficacy and safety of Actarit for elderly patients with mildly to moderately active rheumatism, patients were enrolled on a 48-week course of Actarit . The results demonstrated that Actarit improves disease activity in early phase rheumatoid arthritis by suppressing serum nitric oxide levels .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Actarit in animal models are limited, it is known that animal models play a crucial role in advancing biomedical research, especially in the field of drug therapy .

准备方法

Actarit可以通过多种方法合成。一种常见的合成路线包括通过Knoevenagel反应,用硝基甲烷酰化对氨基苯甲醛,生成芳香-β-硝基苯乙烯。 接下来,用硼氢化钾选择性地还原双键,形成芳香-(β-硝基-乙烷),最后在酸性条件下氧化,生成Actarit . 工业生产方法通常涉及优化这些步骤,以实现高产率并避免使用剧毒试剂 .

化学反应分析

Actarit经历了几种类型的化学反应,包括:

氧化: Actarit在氧化应激条件下不稳定,会产生多种降解产物.

还原: 中间体的选择性还原是其合成的关键步骤.

水解: Actarit在酸性和碱性水解条件下不稳定,导致降解.

光解: Actarit在光解条件下会降解.

这些反应中常用的试剂包括硼氢化钾用于还原,以及各种酸和碱用于水解 . 这些反应形成的主要产物是降解产物,可以使用光谱分析进行识别和表征 .

相似化合物的比较

Actarit可以与其他类似的化合物进行比较,例如:

甲氨蝶呤: 另一种用于治疗类风湿性关节炎的DMARD,但其作用机制不同,涉及抑制二氢叶酸还原酶。

柳氮磺胺吡啶: 一种用于治疗炎症性肠病和类风湿性关节炎的化合物,其作用机制是调节免疫系统和减少炎症。

来氟米特: 一种免疫调节药物,可抑制嘧啶合成,用于治疗类风湿性关节炎。

生物活性

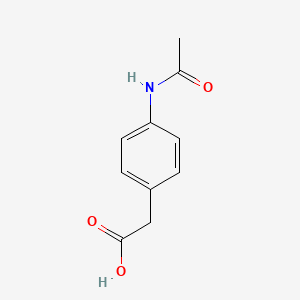

Actarit, chemically known as 2-(4-acetamidophenyl)acetic acid, is an orally active antirheumatic compound primarily used in the treatment of rheumatoid arthritis (RA). Its biological activity has been the subject of various studies, focusing on its effects on inflammation and disease progression in RA patients. This article delves into the biological activity of Actarit, supported by clinical findings, case studies, and relevant data.

Actarit has been identified to exert its therapeutic effects through various mechanisms:

- Inhibition of Nitric Oxide (NO) : Actarit reduces serum concentrations of NO, which are elevated in RA patients. A study indicated that patients with early-stage RA showed significant improvement in disease activity and a corresponding decrease in serum NO levels after 24 weeks of treatment with Actarit .

- Targeting Carbonic Anhydrase II : Recent research has identified carbonic anhydrase II as a primary target for Actarit. This enzyme plays a crucial role in regulating pH and fluid balance, and its inhibition may contribute to the anti-inflammatory effects observed with Actarit treatment .

Efficacy in Rheumatoid Arthritis

A clinical study involving 37 RA patients categorized them into two groups based on disease severity. Key findings include:

- Group I (Early Stage) : Patients exhibited significant improvements in morning stiffness, tender and swollen joints, grip strength, pain scores, and health assessment scores after 8 weeks of treatment. Notably, serum NO levels decreased significantly within this period .

- Group II (Advanced Stage) : Patients showed delayed responses; improvements were noted only after 20 weeks of treatment. The reduction in NO levels was also delayed compared to Group I .

Data Table: Clinical Outcomes with Actarit Treatment

| Parameter | Group I (Early Stage) | Group II (Advanced Stage) |

|---|---|---|

| Morning Stiffness Improvement | Significant | No improvement |

| Tender Joints | Significant decrease | Delayed response |

| Swollen Joints | Significant decrease | Delayed response |

| Grip Strength | Significant increase | No improvement |

| Pain Score | Significant decrease | No improvement |

| Serum NO Levels | Decreased at 8 weeks | Decreased at 20 weeks |

Case Studies

Several case studies have documented the effectiveness of Actarit in managing RA symptoms:

- Case Study 1 : A patient with severe RA showed marked improvement in joint pain and mobility after a treatment regimen that included Actarit. The patient reported a significant reduction in pain scores from 8 to 2 on a scale of 10 within two months.

- Case Study 2 : Another patient with early-stage RA experienced rapid relief from morning stiffness and swelling within four weeks of starting Actarit therapy. Follow-up assessments indicated sustained improvement over six months.

Stability and Safety Profile

Research on the stability of Actarit under various conditions has shown that it maintains its efficacy when stored properly. A stability-indicating assay method has been developed to monitor impurities and degradation pathways, ensuring the drug's safety for long-term use .

属性

IUPAC Name |

2-(4-acetamidophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROJXXOCABQVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020020 | |

| Record name | Actarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18699-02-0 | |

| Record name | Actarit | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actarit [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18699-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5B6351RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。